

Geological Occurrence of Breithauptite Deposits: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Breithauptite**

Cat. No.: **B13833216**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breithauptite, a nickel antimonide mineral with the chemical formula NiSb, is a comparatively rare but geologically significant mineral.^{[1][2]} It is primarily found in specific types of ore deposits, often associated with other nickel, cobalt, and silver minerals.^{[2][3]} This technical guide provides an in-depth overview of the geological occurrence of **breithauptite** deposits, detailing their formation, associated mineralogy, and key localities. The guide also outlines common experimental protocols for the analysis of this mineral, presenting quantitative data in a structured format and visualizing key geological relationships.

Geological Environments of Breithauptite Formation

Breithauptite is predominantly found in hydrothermal vein deposits, but it also occurs in other geological settings. The formation of **breithauptite** is intrinsically linked to the availability of nickel and antimony in hydrothermal fluids and specific physicochemical conditions that favor their precipitation.

Hydrothermal Vein Deposits

The most common geological setting for **breithauptite** is within hydrothermal calcite veins associated with cobalt-nickel-silver ores.^{[2][4]} These deposits, often referred to as "five-

element" deposits (Ag-Ni-Co-As-Bi), are characterized by a complex mineralogy formed from low to moderate temperature hydrothermal fluids.

A prime example of this deposit type is the Cobalt-Gowganda region in Ontario, Canada, historically one of the world's most significant silver and cobalt mining districts.^{[4][5]} In these deposits, **breithauptite** is found alongside a suite of other arsenide and sulfosalt minerals. The veins are typically hosted in a variety of rock types, including Archean volcanic rocks, Proterozoic sediments, and Nipissing diabase sills. The formation of these veins is linked to the circulation of hydrothermal fluids, likely driven by the emplacement of the large Nipissing diabase intrusions.

Magmatic Sulfide Deposits

Breithauptite can also be a minor component of magmatic nickel-copper-platinum group element (Ni-Cu-PGE) deposits. In these settings, it is typically associated with the main sulfide ore minerals such as pentlandite, chalcopyrite, and pyrrhotite. The formation of **breithauptite** in these deposits is related to the segregation of an immiscible sulfide liquid from a mafic or ultramafic magma. As the sulfide melt cools and crystallizes, elements like nickel and antimony can become concentrated in the residual liquid, leading to the late-stage formation of minerals like **breithauptite**.

Sediment-Hosted Deposits

Occurrences of **breithauptite** have been noted in some sediment-hosted base metal deposits. In these environments, the nickel and antimony may be sourced from the enclosing sedimentary rocks and concentrated during diagenesis or later metamorphic and hydrothermal events.

Paragenesis of Breithauptite

Paragenesis refers to the sequence of mineral formation in a deposit. In the classic hydrothermal vein deposits of the Cobalt-Gowganda type, **breithauptite** is part of a complex paragenetic sequence. It is often found in close association with minerals such as:

- Nickeline (Niccolite): NiAs
- Skutterudite: (Co,Ni)As₃

- Safflorite: $(\text{Co},\text{Fe})\text{As}_2$
- Rammelsbergite: NiAs_2
- Native Silver: Ag
- Native Bismuth: Bi
- Calcite: CaCO_3 (as the primary gangue mineral)

The textural relationships between these minerals can reveal the evolving chemical conditions of the ore-forming fluids.

Quantitative Data

The chemical composition of **breithauptite** can vary slightly due to the substitution of other elements for nickel and antimony. Below is a table summarizing the electron microprobe analysis of **breithauptite** from two notable localities.

Element	Hudson Bay Mine, Cobalt, Canada (wt%)	St. Andreasberg, Germany (wt%)	Ideal Composition (wt%)
Ni	32.09	32.7	32.53
Sb	66.62	67.2	67.47
Co	0.59	-	-
Fe	0.04	-	-
As	0.58	-	-
S	0.00	-	-
Total	99.92	99.9	100.00

Data sourced from the Handbook of Mineralogy.[\[6\]](#)

The grade and tonnage of **breithauptite** itself are rarely reported due to its status as an accessory mineral. However, data from the larger nickel-cobalt deposits where it is found can provide context. For instance, the historic Cobalt-Gowganda camp produced over 600 million troy ounces of silver, with significant cobalt and nickel recovery.^[5] More recent exploration in the Gowganda area has identified drill intercepts with significant cobalt and nickel grades, such as 2.55% cobalt and 2.90% nickel over 0.5 meters.^[7]

Experimental Protocols

The characterization of **breithauptite** and its associated minerals relies on several key analytical techniques. Detailed below are generalized protocols for two of the most common methods.

Electron Probe Microanalysis (EPMA) for Quantitative Chemical Analysis

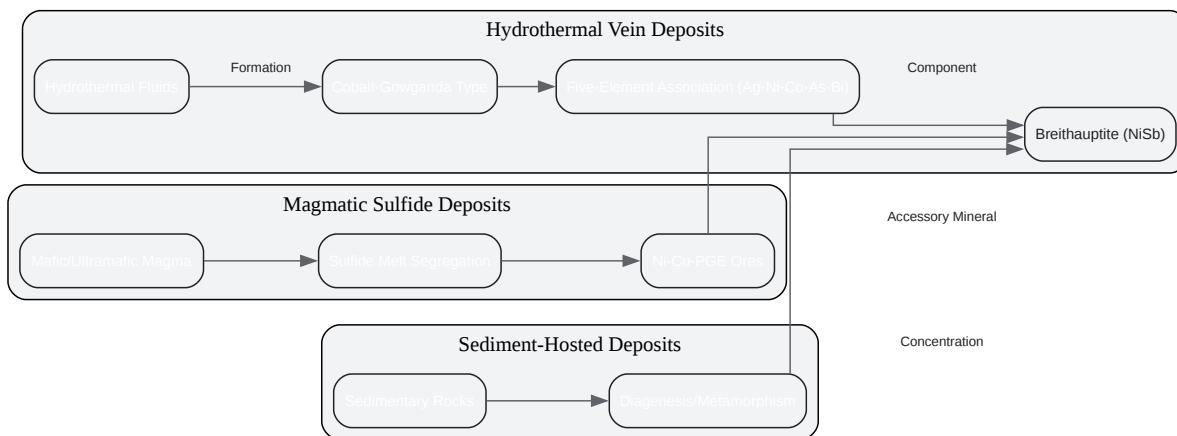
Objective: To determine the precise elemental composition of **breithauptite** and associated minerals.

Methodology:

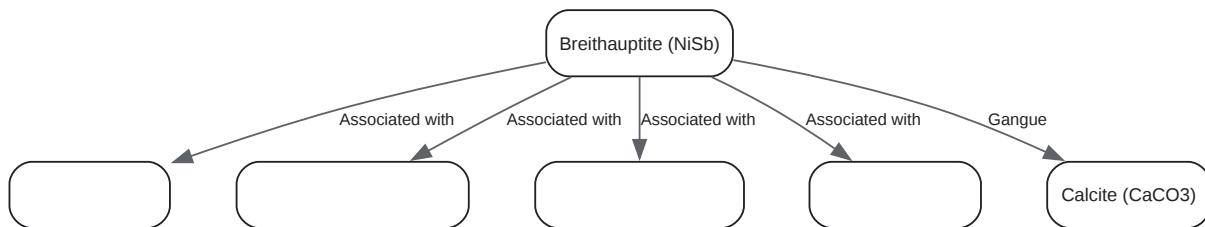
- Sample Preparation:
 - A polished thin section or a polished grain mount of the ore sample is prepared.
 - The surface must be highly polished and free of scratches to ensure accurate analysis.
 - The sample is coated with a thin layer of carbon to make it electrically conductive.
- Instrument Setup:
 - An electron microprobe analyzer is used.
 - Typical operating conditions for sulfide and antimonide minerals are an accelerating voltage of 15-20 kV and a beam current of 10-20 nA.
 - The electron beam is focused to a small spot (typically 1-2 micrometers) on the mineral surface.

- Data Acquisition:
 - Wavelength-dispersive X-ray spectroscopy (WDS) is employed for high-precision analysis.
 - The instrument is calibrated using known standards for each element being analyzed (e.g., pure Ni for nickel, stibnite for antimony).
 - Multiple points on different grains of **breithauptite** are analyzed to check for compositional homogeneity.
- Data Processing:
 - The raw X-ray counts are corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to yield quantitative elemental weight percentages.

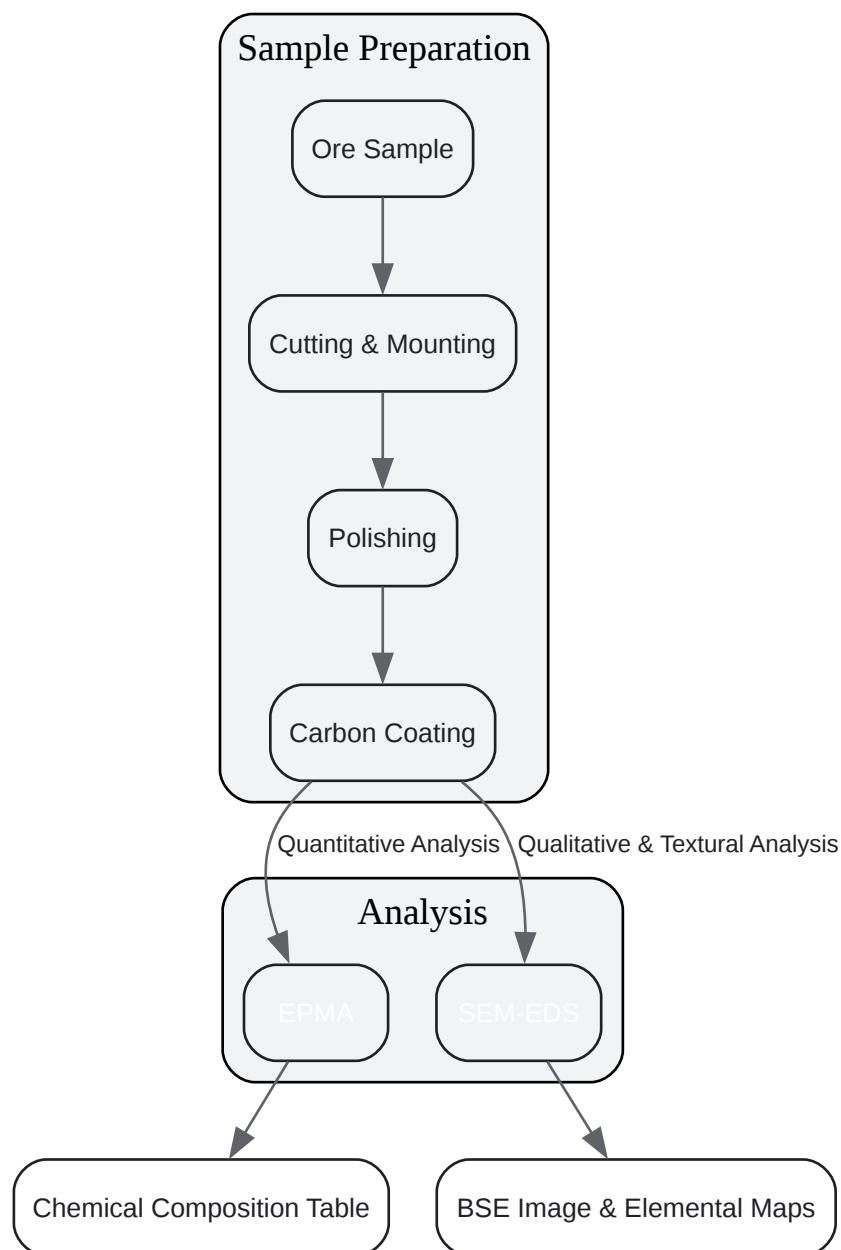
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for Mineral Identification and Textural Analysis


Objective: To identify minerals based on their elemental composition and to observe their textural relationships.

Methodology:


- Sample Preparation:
 - Similar to EPMA, a polished thin section or grain mount is prepared and carbon-coated.
- Instrument Setup:
 - A scanning electron microscope equipped with an energy dispersive X-ray spectrometer is used.
 - The accelerating voltage is typically set to 15-20 kV.
- Imaging and Analysis:

- Backscattered electron (BSE) imaging is used to differentiate minerals based on their average atomic number. **Breithauptite**, with its high average atomic number, will appear bright in BSE images.
- The electron beam is directed to a specific point of interest on the sample, or a larger area can be mapped.
- The EDS detector collects the characteristic X-rays emitted from the sample.
- Data Interpretation:
 - The EDS software generates a spectrum showing peaks corresponding to the elements present.
 - This allows for rapid, semi-quantitative identification of the minerals.
 - Elemental maps can be generated to show the spatial distribution of different elements, which is invaluable for understanding the paragenetic relationships between **breithauptite** and other minerals.


Visualizations

[Click to download full resolution via product page](#)

Caption: Geological environments of **breithauptite** formation.

[Click to download full resolution via product page](#)

Caption: Common minerals associated with **breithauptite**.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **breithauptite**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arsenide ore from Silver Centre, Ontario [turnstone.ca]
- 2. How to Perform Elemental Analysis Using an EDS System [semtechsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. sfu.ca [sfu.ca]
- 5. An overview of History, Geology and Mineralogy - D Joyce Minerals [djoyceminerals.com]
- 6. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 7. Gowganda | Battery Mineral Resources Corp. [bmrcorp.com]
- To cite this document: BenchChem. [Geological Occurrence of Breithauptite Deposits: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13833216#geological-occurrence-of-breithauptite-deposits\]](https://www.benchchem.com/product/b13833216#geological-occurrence-of-breithauptite-deposits)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com